molecular formula C14H23ClN2O2S B4181457 1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride

1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride

Cat. No. B4181457
M. Wt: 318.9 g/mol
InChI Key: YLMKHMMLGWZQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as PEP and is synthesized through a complex process involving various chemical reactions. In

Mechanism of Action

PEP acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO-B, PEP increases the levels of these neurotransmitters in the brain, leading to an increase in their activity. This has been shown to have a significant effect on the central nervous system, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
PEP has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. PEP has also been shown to have a significant effect on the cardiovascular system, leading to a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PEP in lab experiments is its selectivity for MAO-B. This makes it a valuable tool for studying the effects of drugs and chemicals on the central nervous system. However, one of the limitations of using PEP is its potential toxicity. PEP has been shown to have a toxic effect on certain cells in the body, making it important to use caution when handling and using this chemical.

Future Directions

There are several future directions for research involving PEP. One area of research is the development of new drugs that target MAO-B. PEP has been shown to be a valuable tool for studying the effects of these drugs on the central nervous system, and further research in this area could lead to the development of new treatments for neurological disorders such as Parkinson's disease. Another area of research is the investigation of the role of PEP in the cardiovascular system. PEP has been shown to have a significant effect on blood pressure and heart rate, and further research in this area could lead to the development of new treatments for cardiovascular disease.

Scientific Research Applications

PEP has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a significant effect on the central nervous system, making it a valuable tool for studying the mechanisms of action of various drugs and chemicals. PEP has also been used to study the effects of drugs on the cardiovascular system and to investigate the role of certain neurotransmitters in the brain.

properties

IUPAC Name

1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c17-19(18,13-14-7-3-1-4-8-14)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8,15H,2,5-6,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMKHMMLGWZQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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